Vitexin arginine
Description
Contextualizing Flavonoid-Amino Acid Conjugates in Medicinal Chemistry
Flavonoids are a large class of polyphenolic compounds found in plants, known for a variety of health benefits. nih.gov Many flavonoids, however, exhibit poor water solubility and low bioavailability, which can limit their therapeutic efficacy. researchgate.netresearchgate.net To overcome these limitations, medicinal chemists have explored the conjugation of flavonoids with amino acids. researchgate.netnih.gov This approach, creating what are known as flavonoid-amino acid conjugates, aims to improve the pharmacokinetic profile of the parent flavonoid. researchgate.netnih.gov The addition of an amino acid moiety can enhance water solubility, stability, and cellular permeability. researchgate.net Furthermore, the choice of amino acid can introduce new biological activities or enhance existing ones, offering a versatile strategy for drug discovery. nih.govmdpi.com
Rationale for Investigating the Argininate Conjugate of Vitexin (B1683572)
Vitexin, a C-glycosylated flavone (B191248), is recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities. phytopharmajournal.comnih.govtandfonline.com However, like many flavonoids, its clinical potential is hampered by poor water solubility. researchgate.netresearchgate.net The conjugation with arginine, a semi-essential amino acid, is a strategic approach to address this limitation.
Overview of Current Research Landscape and Key Unaddressed Questions
The research landscape for vitexin argininate is still in its early stages. While extensive research exists on vitexin and its various biological activities, specific studies on the argininate conjugate are limited. phytopharmajournal.comnih.gov Current research has demonstrated the potential therapeutic applications of vitexin argininate in areas such as antioxidant and anti-inflammatory therapies. smolecule.com It has been shown to modulate signaling pathways involved in cellular defense against oxidative stress, such as the Nrf2 pathway. smolecule.com
However, several key questions remain unaddressed. There is a need for comprehensive studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of vitexin argininate. Further research is required to elucidate the precise mechanisms by which the arginine moiety influences the biological activity of vitexin. Investigating the full spectrum of its therapeutic potential in various disease models is also a critical next step.
Significance of Pre-clinical Findings for Advanced Research Trajectories
Pre-clinical studies on vitexin have provided a strong foundation for the investigation of vitexin argininate. In vitro and in vivo studies have demonstrated the anti-tumor effects of vitexin in various cancer models, such as nasopharyngeal carcinoma. nih.govnih.gov Vitexin has also shown promise in models of neurological disorders, exhibiting anticonvulsant and anxiolytic-like effects. frontiersin.org These findings highlight the therapeutic potential of the vitexin scaffold.
The initial pre-clinical data on vitexin argininate, suggesting enhanced antioxidant and anti-inflammatory properties, are encouraging. smolecule.com These findings justify further investigation into its efficacy in more complex disease models. Advanced research trajectories should focus on head-to-head comparisons with vitexin to quantify the improvements in bioavailability and therapeutic efficacy. Such studies are essential to validate the rationale behind the conjugation strategy and to pave the way for potential clinical applications.
Data Tables
Table 1: Biological Activities of Parent Compounds
| Compound | Key Biological Activities |
| Vitexin | Antioxidant, Anti-inflammatory, Neuroprotective, Anti-cancer, Cardioprotective. phytopharmajournal.comnih.govtandfonline.com |
| Arginine | Precursor to Nitric Oxide, Supports Immune Function, Role in Cell Division and Wound Healing. wikipedia.orgresearchgate.net |
Table 2: Investigated Preclinical Models for Vitexin
| Research Area | Model System | Key Findings |
| Oncology | Nasopharyngeal carcinoma (in vitro & in vivo) | Displayed significant antitumor activity. nih.govnih.gov |
| Neurology | Murine models of seizures and anxiety | Exhibited anticonvulsant and anxiolytic-like effects. frontiersin.org |
| Inflammation | Allergic asthma model | Inhibited inflammation. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H34N4O12 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |
InChI Key |
UYXWSGOMVDZQBF-ZKSSNEHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Vitexin Argininate
Chemical Synthesis Approaches for the Conjugate
The chemical synthesis of vitexin (B1683572) argininate primarily involves the formation of an amide or ester linkage between the vitexin and arginine molecules. This process requires careful consideration of coupling reactions, regioselectivity, and purification methods to ensure optimal yield and purity of the final product.
The formation of an amide bond between the carboxylic acid group of arginine and a hydroxyl group on vitexin is a key step in the chemical synthesis of vitexin argininate. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. The choice of coupling reagent and reaction conditions is critical for maximizing the reaction efficiency and minimizing side reactions. nih.gov
Several classes of coupling reagents have been effectively used for amide bond formation in the synthesis of complex molecules, including flavonoid-amino acid conjugates. nih.govmdpi.com These include carbodiimides, phosphonium (B103445) salts, and uronium salts. The selection of an appropriate coupling reagent often depends on factors such as the desired reactivity, solubility, and the potential for side reactions like racemization. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, can cause racemization if additives are not used. mdpi.com |
| Phosphonium Salts | BOP, PyBOP | - | High efficiency, but some byproducts can be toxic. |
Optimization of the coupling reaction involves adjusting parameters such as solvent, temperature, reaction time, and the stoichiometry of the reactants and coupling agents. researchgate.net For instance, solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed. The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to facilitate the reaction.
A significant challenge in the synthesis of vitexin argininate is achieving regioselectivity, due to the multiple hydroxyl groups present on both the aglycone and the sugar moiety of vitexin. To direct the acylation to a specific hydroxyl group, a protecting group strategy is often necessary. mdpi.com This involves the selective protection of all but the desired hydroxyl group, followed by the coupling reaction and subsequent deprotection.
The reactivity of the different hydroxyl groups on the vitexin molecule can vary, which may allow for some degree of regioselectivity without the use of protecting groups. For example, in the acylation of other flavonoids, hydroxyl groups on the B-ring have been shown to be more reactive. mdpi.com However, for precise control, protecting groups are indispensable.
Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, p-methoxybenzyl), silyl (B83357) ethers (e.g., TBS, TIPS), and acetals. The choice of protecting group is dictated by its stability under the coupling reaction conditions and the ease of its selective removal. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is particularly useful in multi-step syntheses.
Following the synthesis, purification of the vitexin argininate conjugate is essential to remove unreacted starting materials, reagents, and any side products. Various chromatographic techniques are employed for the purification of flavonoids and their derivatives. dntb.gov.uanih.gov
Table 2: Purification Techniques for Vitexin Derivatives
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | General purification of synthetic products. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Analytical assessment of purity and preparative purification. nih.gov |
The purity of the final product is typically assessed using analytical techniques such as HPLC and characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure. dntb.gov.ua
Enzymatic Synthesis Pathways for Vitexin Argininate
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the derivatization of natural products. researchgate.net The use of biocatalysts can circumvent the need for protecting groups and often proceeds under mild reaction conditions, which helps to preserve the integrity of the bioactive molecules. nih.gov
While specific enzymes for the direct conjugation of vitexin and arginine have not been extensively reported, lipases are promising candidates for catalyzing this transformation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are known to catalyze the formation of ester and amide bonds in non-aqueous environments. thieme-connect.de They have been widely used for the acylation of flavonoids and their glycosides. nih.govnih.govnih.gov
The regioselectivity of lipase-catalyzed reactions is a significant advantage. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to preferentially acylate the primary hydroxyl group of the sugar moiety in flavonoid glycosides. nih.gov This inherent selectivity can simplify the synthetic route by eliminating the need for protection and deprotection steps. thieme-connect.de Other enzymes, such as proteases, have also been used for the acylation of flavonoids. documentsdelivered.com
The characterization of a suitable biocatalyst would involve screening different enzymes for their ability to catalyze the reaction between vitexin and a protected form of arginine (e.g., N-Boc-L-arginine). Key parameters for characterization include substrate specificity, optimal reaction conditions (temperature, pH, solvent), and enzyme stability.
Table 3: Potential Biocatalysts for Vitexin Argininate Synthesis
| Enzyme Class | Example | Substrate Specificity | Key Advantages |
|---|---|---|---|
| Lipases | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase | Flavonoids, sugars, amino acid derivatives. nih.govresearchgate.net | High regioselectivity, stability in organic solvents, broad substrate scope. thieme-connect.de |
Enzymatic reactions are renowned for their high stereoselectivity, which is a crucial aspect of synthesizing chiral molecules with defined biological activities. nih.govmdpi.com In the context of vitexin argininate synthesis, using an enzyme to couple L-arginine would ensure the retention of its natural stereochemistry in the final product.
The principles of green chemistry are central to the development of enzymatic synthesis pathways. hilarispublisher.com Biocatalysis aligns with these principles in several ways:
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near ambient temperature and pressure, reducing energy consumption.
Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reactions and less waste.
Use of Greener Solvents: While organic solvents are often used to shift the reaction equilibrium towards synthesis, research is ongoing into the use of more environmentally benign solvents, such as ionic liquids or solvent-free systems. nih.gov
The development of robust and efficient enzymatic routes for the synthesis of vitexin argininate holds significant promise for a more sustainable and selective production of this potentially valuable compound.
Scalability Considerations for Biosynthesis
The industrial-scale production of vitexin, the precursor for vitexin argininate, through biosynthesis presents several challenges and opportunities. While chemical synthesis of vitexin is possible, it is often hampered by low yields, poor selectivity, and the necessity for multiple protection and deprotection steps. Consequently, microbial fermentation using genetically engineered organisms like Escherichia coli and Saccharomyces cerevisiae is being explored as a more sustainable and scalable alternative.
Strategies to enhance the scalability of vitexin biosynthesis in bioreactors focus on several key areas of metabolic engineering and process optimization:
Enhancing Precursor Supply: Increasing the intracellular availability of malonyl-CoA, a key building block for the flavonoid skeleton, is a common strategy. This can be achieved by overexpressing enzymes involved in its synthesis, such as acetyl-CoA carboxylase.
Pathway Optimization: Fine-tuning the expression levels of the genes in the vitexin biosynthetic pathway is crucial to avoid the accumulation of toxic intermediates and to direct the metabolic flux towards the final product. This often involves the use of different promoters and gene copy numbers.
Host Strain Engineering: Modifying the central metabolism of the host organism can further improve precursor and cofactor availability. This may include engineering pathways for amino acid biosynthesis, which are precursors to the flavonoid backbone.
Fermentation Process Optimization: The conditions within the bioreactor, such as pH, temperature, aeration, and nutrient feeding strategies, must be carefully controlled and optimized to ensure robust cell growth and high-level production of vitexin. Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers.
The transition from laboratory-scale shake flasks to large-scale bioreactors introduces additional challenges related to mass transfer, mixing, and shear stress on the microbial cells. Therefore, careful consideration of bioreactor design and operation is essential for successful scale-up.
Table 1: Reported Titers of Flavonoid Production in Engineered Microorganisms
| Flavonoid | Host Organism | Titer (mg/L) | Fermentation Scale |
| Naringenin | Escherichia coli | 119 | 36 h |
| Pinocembrin | Escherichia coli | 429 | 36 h |
| Eriodictyol | Escherichia coli | 52 | 36 h |
| Kaempferol | Saccharomyces cerevisiae | 956 | Fed-batch fermentation |
| Quercetin | Saccharomyces cerevisiae | 930 | Fed-batch fermentation |
This table presents examples of flavonoid production titers achieved through metabolic engineering, illustrating the potential for microbial biosynthesis. Specific titers for vitexin at a large scale are not yet widely reported.
Preparation of Structurally Related Analogues and Modified Conjugates
While specific derivatization of vitexin argininate is not detailed in the available literature, the structural modification of vitexin itself has been the subject of research, primarily focusing on glycosylation to enhance its physicochemical properties, such as solubility. These methodologies could potentially be adapted to modify vitexin prior to or after conjugation with arginine.
Enzymatic glycosylation has emerged as a preferred method for the selective modification of vitexin due to the challenges of regioselectivity with chemical methods. Glycosyltransferases (GTs) and, in some cases, glycoside hydrolases (GHs) have been successfully employed to attach additional sugar moieties to the vitexin structure.
For instance, a glycosyltransferase from Bacillus thuringiensis, BtGT_16345, has been shown to catalyze the conversion of vitexin into two novel glucosides: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. nih.gov This enzymatic approach offers high selectivity and can be performed under mild reaction conditions. The process typically involves incubating vitexin with the enzyme and a suitable sugar donor, such as UDP-glucose. nih.gov Optimization of reaction parameters like pH, temperature, and reaction time is crucial for maximizing the yield of the desired glycosylated product. nih.gov
Another enzymatic approach involves the use of β-fructosidase to glycosylate vitexin in organic solvents, which can improve the solubility of the substrate and lead to high yields of fructofuranosyl-vitexin derivatives. nih.gov
Beyond glycosylation, other modifications of the vitexin structure could be envisioned to create a diverse range of analogues. These could include:
Alkylation or Acylation: The hydroxyl groups on the flavone (B191248) backbone or the glucose moiety could be targeted for alkylation to form ethers or acylation to form esters. These modifications would alter the lipophilicity of the molecule.
Modification of the Glucoside Moiety: The sugar part of vitexin could be chemically or enzymatically modified to introduce different functional groups or to alter its stereochemistry.
Conjugation with Other Molecules: Besides arginine, vitexin could be conjugated with other amino acids, peptides, or other bioactive molecules to create novel hybrid compounds with potentially enhanced properties.
The synthesis of these analogues would likely involve a combination of chemical and enzymatic methods, leveraging the strengths of each to achieve the desired structural modifications with high efficiency and selectivity.
Table 2: Examples of Enzymatic Glycosylation of Vitexin
| Enzyme | Source Organism | Sugar Donor | Product(s) | Yield |
| BtGT_16345 (Glycosyltransferase) | Bacillus thuringiensis | UDP-glucose | Vitexin-4′-O-β-glucoside and Vitexin-5-O-β-glucoside | Not specified |
| β-fructosidase | Not specified | Sucrose | β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin | 90-99% |
This table summarizes reported enzymatic methods for the preparation of vitexin glycosides, which represent structurally related analogues.
Advanced Analytical Characterization and Quantification of Vitexin Argininate
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation of vitexin (B1683572) argininate from complex matrices and for its precise identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of flavonoid compounds. For vitexin argininate, a reversed-phase HPLC method is typically developed. A C18 column is a common choice, providing effective separation based on the hydrophobicity of the molecule. researchgate.net
Method development involves the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. The mobile phase composition is a critical factor. A gradient elution is often preferred, starting with a higher proportion of an aqueous solvent (like water with a small percentage of formic or phosphoric acid to improve peak shape and control ionization) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The acidic modifier in the mobile phase is crucial for ensuring the consistent protonation state of both the vitexin and arginine moieties.
Validation of the HPLC method is performed according to international guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netpensoft.net
Table 1: Illustrative HPLC Method Parameters and Validation Data for Vitexin Argininate Analysis
| Parameter | Value / Condition |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-35% B (0-15 min), 35-85% B (15-20 min), 85-10% B (20-22 min), re-equilibration (22-27 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Column Temperature | 35 °C |
| Validation Data (Illustrative) | |
| Linearity Range (µg/mL) | 1.0 - 100.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm). A UHPLC-DAD (Diode Array Detector) method for vitexin argininate would allow for rapid quantification and simultaneous spectral analysis for peak purity assessment. bibliomed.org
The principles of method development for UHPLC are similar to HPLC, but with adjustments for the higher pressures and smaller column dimensions. The faster analysis times make UHPLC particularly suitable for high-throughput screening of samples containing vitexin argininate.
Table 2: Comparison of Typical HPLC and UHPLC Method Characteristics for Vitexin Argininate Analysis
| Feature | HPLC | UHPLC |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Typical Run Time | 20 - 30 minutes | 5 - 10 minutes |
| System Pressure | 100 - 400 bar | 400 - 1000 bar |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
For unambiguous identification and structural confirmation of vitexin argininate, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comnih.govresearchgate.net Coupling a liquid chromatograph to a tandem mass spectrometer allows for the separation of the compound followed by its fragmentation to yield specific structural information.
In positive ion mode electrospray ionization (ESI+), vitexin argininate is expected to show a protonated molecular ion [M+H]⁺. Subsequent MS/MS fragmentation of this precursor ion would likely lead to the loss of the arginine moiety and characteristic fragmentation of the vitexin core. The fragmentation pattern of the vitexin part would involve cleavages of the glycosidic bond and retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring, which is characteristic of flavonoid glycosides. nih.gov This detailed fragmentation provides a high degree of confidence in the identification of the compound, even at trace levels. mdpi.comnih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are invaluable for the quantitative analysis and for probing the molecular characteristics of vitexin argininate.
UV-Vis spectrophotometry is a simple, cost-effective, and reliable method for the quantification of flavonoids. Vitexin exhibits characteristic absorption maxima in the UV region. researchgate.net The UV spectrum of vitexin typically shows two major absorption bands: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. researchgate.net For quantification, a wavelength around the maximum absorption of Band I (approximately 340 nm) is often chosen to minimize interference from other compounds. bibliomed.org
While arginine itself has minimal absorbance above 230 nm, its presence in the vitexin argininate complex is unlikely to significantly shift the characteristic absorption maxima of vitexin. sielc.com A calibration curve can be constructed by measuring the absorbance of standard solutions of vitexin argininate at various concentrations.
Table 3: Typical UV-Vis Spectral Data for Vitexin
| Band | Typical Wavelength Range (nm) | Associated Structural Moiety |
| Band I | 300 - 400 nm | B-ring (cinnamoyl system) |
| Band II | 240 - 280 nm | A-ring (benzoyl system) |
Advanced spectroscopic techniques can provide insights into the non-covalent interactions between vitexin and arginine in the vitexin argininate complex. Techniques such as UV Resonance Raman (UVRR) spectroscopy could be employed to study the vibrational modes of both the vitexin and arginine components. nih.gov Changes in the Raman shifts upon complexation can indicate which functional groups are involved in the interaction.
Furthermore, theoretical studies using computational methods can complement experimental data by modeling the interaction between flavonoid species and amino acids. researchgate.net These studies can predict the most stable conformations of the vitexin-arginine complex and identify the key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that stabilize the structure.
Method Validation Parameters for Research Applications
The robust and reliable quantification of "Vitexin argininate" in various research applications hinges on the rigorous validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and precise data. While specific validation data for "Vitexin argininate" is not extensively available in public literature, the validation parameters for the closely related and parent compound, vitexin, can provide a framework for the expected performance of such methods. The following sections detail the critical parameters for the validation of analytical methods, primarily drawing upon established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used for vitexin and other flavonoids in biological matrices. fao.orgoup.comnih.govbenthamdirect.com
Specificity and Selectivity Assays
Specificity and selectivity are paramount in bioanalytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from endogenous matrix components, metabolites, or other co-administered compounds.
For flavonoid analysis, including that of vitexin, LC-MS/MS is a powerful tool for achieving high specificity and selectivity. oup.combenthamdirect.com This is accomplished through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (IS). For instance, in the analysis of vitexin, a precursor ion [M-H]⁻ at m/z 431.2 might be selected, which then fragments to a specific product ion, such as m/z 311.2. oup.com The selection of a unique MRM transition for "Vitexin argininate" would be a critical first step.
Specificity is typically assessed by analyzing blank matrix samples (e.g., plasma from untreated subjects) from at least six different sources to investigate for any interfering peaks at the retention time of the analyte and the IS. The absence of significant interfering peaks confirms the method's selectivity. For example, in a validated method for vitexin and isovitexin (B1672635) in rabbit plasma, the selectivity was confirmed by the absence of endogenous interference at their respective retention times. mdpi.com
Linearity, Precision, and Accuracy Assessments
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of flavonoids like vitexin, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. For vitexin and its isomers, excellent linearity has been demonstrated in various studies. mdpi.comasianpubs.org
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times on the same day and on different days. For validated methods for similar flavonoids, the intra-day and inter-day precision RSD values are typically required to be within ±15%. fao.orgmdpi.com
Accuracy denotes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is determined by replicate analysis of QC samples containing known amounts of the analyte and is expressed as the percentage of the nominal concentration. Similar to precision, the accuracy for bioanalytical methods is generally expected to be within ±15% of the nominal values. fao.orgmdpi.com
The table below illustrates typical linearity, precision, and accuracy data from a validated LC-MS/MS method for vitexin, which would be analogous to the requirements for a "Vitexin argininate" assay.
| Parameter | Vitexin | Reference |
| Linearity Range | 2.0–200 ng/mL | mdpi.com |
| Correlation Coefficient (r²) | > 0.99 | mdpi.com |
| Intra-day Precision (RSD%) | ≤ 8.7% | mdpi.com |
| Inter-day Precision (RSD%) | ≤ 8.7% | mdpi.com |
| Accuracy (RE%) | -8.47% to 10.90% | fao.org |
This table presents data for vitexin as a representative example due to the limited availability of specific data for "Vitexin argininate".
Detection and Quantification Limits in Biological Matrices
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
These limits are crucial for studies involving low concentrations of the analyte, such as in pharmacokinetic studies. For LC-MS/MS methods, the LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically for LOD and an S/N of 10 for LOQ. hueuni.edu.vn
In the analysis of flavonoids in biological matrices like plasma, highly sensitive methods have been developed. For example, the lower limit of quantification (LLOQ) for vitexin and its isomer isovitexin has been established at 2 ng/mL in rabbit plasma. mdpi.com Another study reported an LLOQ for isovitexin in rat plasma as low as 0.84 ng/mL. fao.org The determination of these limits for "Vitexin argininate" would be essential for its application in research, particularly for in vivo studies.
The following table summarizes the detection and quantification limits for vitexin and related flavonoids from various studies, providing a benchmark for what might be achievable for "Vitexin argininate".
| Analyte | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Analytical Method | Reference |
| Vitexin | Rabbit Plasma | 2.0 | Not Reported | LC-MS/MS | mdpi.com |
| Isovitexin | Rat Plasma | 0.84 | Not Reported | LC-MS/MS | fao.org |
| Vitexin | Ficus deltoidea extracts | 1000 | 100 | HPTLC | asianpubs.org |
| Schaftoside | Rat Plasma | 1.66 | Not Reported | LC-MS/MS | fao.org |
| Luteolin | Rat Plasma | 3.69 | Not Reported | LC-MS/MS | fao.org |
| Apigenin (B1666066) | Rat Plasma | 1.70 | Not Reported | LC-MS/MS | fao.org |
This table provides data for vitexin and other flavonoids to serve as a reference point, highlighting the sensitivity of modern analytical techniques.
Pre Clinical Pharmacological and Biological Activities of Vitexin Argininate
In Vitro Mechanistic Investigations at the Cellular and Molecular Level
In vitro studies utilizing various cell lines have provided a foundational understanding of how Vitexin (B1683572) exerts its biological effects. These investigations have focused on its ability to modulate intracellular signaling cascades, offering insights into its potential cytoprotective and therapeutic properties. By exposing cells to Vitexin under controlled laboratory conditions, researchers have been able to map its molecular targets and observe the downstream consequences of its interactions.
Modulation of Cellular Signaling Pathways
Vitexin has been shown to interact with several key signaling pathways that are fundamental to cellular function and survival. Its ability to activate or inhibit these pathways underscores its potential as a multi-target agent. The subsequent sections will explore its specific effects on the Nrf2, PI3K/Akt, NF-κB, AMPK, and mTOR signaling pathways.
Vitexin has been identified as a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. nih.govresearchgate.net Activation of this pathway by Vitexin helps to protect cells from oxidative stress. nih.gov In human melanocytes, for instance, Vitexin has been shown to activate the MAPK-Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant genes like heme oxygenase 1 (HO-1) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net This activation was associated with a reduction in reactive oxygen species (ROS) and a decrease in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-17A. nih.gov The protective effects of Vitexin were reversed when Nrf2 was knocked down, confirming the central role of this pathway in mediating the compound's antioxidant and anti-inflammatory effects. nih.govresearchgate.net Further studies have suggested that Vitexin may directly bind to Keap1, a negative regulator of Nrf2, promoting the dissociation and activation of Nrf2. researchgate.net
Table 1: Effects of Vitexin on the Nrf2 Pathway
| Cell Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Human Melanocytes (PIG1) | H₂O₂-induced oxidative stress | Activated MAPK-Nrf2/ARE signaling, increased HO-1 and SOD expression, decreased ROS, IL-1β, and IL-17A. | nih.gov |
| AML12 Cells | D-GalN/LPS-induced injury | Enhanced Nrf2 activation. | nih.gov |
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and growth, is significantly modulated by Vitexin. In various cancer cell models, Vitexin has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects. nih.govresearchgate.net For example, in renal cancer cells (ACHN and OS-RC-2), Vitexin downregulated the PI3K/AKT/mTOR pathway, leading to inhibited cell growth and the induction of apoptosis and autophagy. nih.govnih.gov Similarly, in glioblastoma and non-small-cell lung cancer cells, inhibition of the PI3K/Akt/mTOR pathway by Vitexin was linked to suppressed proliferation and triggered apoptosis. researchgate.netnih.gov Conversely, in the context of neuroprotection, Vitexin has been shown to activate the PI3K/Akt pathway, protecting dopaminergic neurons from toxicity. researchgate.net This suggests that the regulatory effects of Vitexin on the PI3K/Akt pathway are context-dependent.
Table 2: Regulation of the PI3K/Akt Pathway by Vitexin
| Cell Type | Experimental Model | Effect on Pathway | Key Findings | Reference |
|---|---|---|---|---|
| Renal Cancer Cells (ACHN, OS-RC-2) | In vitro | Downregulation | Inhibited cell growth, induced apoptosis and hyperautophagy. | nih.gov |
| SH-SY5Y Cells | MPP⁺-induced neurotoxicity | Activation | Enhanced phosphorylation of PI3K and Akt, protecting dopaminergic neurons. | researchgate.net |
| Immunosuppressed Mice Models | Cyclophosphamide-induced immunosuppression | Upregulation | Upregulated the phosphorylation level of the PI3K/Akt signaling pathway. | nih.gov |
Vitexin has demonstrated significant inhibitory effects on the Nuclear Factor Kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. nih.gov By suppressing NF-κB activation, Vitexin can reduce the expression of pro-inflammatory cytokines and adhesion molecules. nih.gov In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, Vitexin was identified as a potent NF-κB inhibitor. nih.gov It suppressed the canonical signaling pathway, leading to diminished expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) and pro-inflammatory cytokines. nih.gov This inhibition also resulted in reduced vascular permeability and monocyte adhesion. nih.gov In nasopharyngeal carcinoma cells, Vitexin suppressed the activation of the NF-κB pathway and its key regulators (p65, IκBα, and IKKs), leading to apoptosis induction and inhibition of cell proliferation. nih.gov
Table 3: Inhibition of the NF-κB Pathway by Vitexin
| Cell Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | High-glucose stimulation | Suppressed p38 MAPK and NF-κB activation, reduced adhesion molecules and pro-inflammatory cytokines. | nih.gov |
| Nasopharyngeal Carcinoma Cells | In vitro | Suppressed activation of p65, IκBα, and IKKs, induced apoptosis, and inhibited proliferation. | nih.gov |
Vitexin has been shown to activate the AMP-Activated Protein Kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.net In renal cancer cells, Vitexin significantly increased the phosphorylation of AMPK, which in turn inhibited the activation of mTOR. nih.gov This activation of the AMPK/mTOR pathway was associated with the induction of apoptosis and hyperautophagy. researchgate.netnih.gov In a study on human mesenchymal stem cells, Vitexin was found to activate AMPK via CAMKKII, which then inhibited pro-adipogenic transcription factors. researchgate.net Furthermore, Vitexin's activation of AMPK has been linked to the regulation of lipid accumulation and obesity. researchgate.net
Table 4: Activation of the AMPK Pathway by Vitexin
| Cell Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Renal Cancer Cells (ACHN, OS-RC-2) | In vitro | Increased phosphorylation of AMPK, leading to mTOR inhibition. | nih.gov |
| Human Mesenchymal Stem Cells (hMSCs) | In vitro differentiation | Activated AMPK via CAMKKII, inhibiting pro-adipogenic transcription factors. | researchgate.net |
| Caco-2 Colon Cancer Cells | In vitro | Upregulated the expression of AMPK. | nih.gov |
The mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and metabolism, is a key target of Vitexin. nih.govyoutube.com In various cancer models, Vitexin has been shown to inhibit the mTOR pathway, often as a downstream consequence of PI3K/Akt inhibition or AMPK activation. nih.govnih.gov In renal cancer cells, Vitexin's upregulation of the AMPK/mTOR and JNK pathways, coupled with its downregulation of the PI3K/AKT/mTOR pathway, contributed to its tumor-suppressive role. nih.gov Similarly, in glioblastoma cells, Vitexin was found to inhibit the AKT/mTOR pathway, leading to cell cycle inhibition and apoptosis. nih.gov These findings highlight Vitexin's role in modulating mTOR signaling to control cancer cell proliferation and survival. nih.govnih.gov
Table 5: Interactions of Vitexin with the mTOR Pathway
| Cell Type | Experimental Model | Effect on Pathway | Key Findings | Reference |
|---|---|---|---|---|
| Renal Cancer Cells (ACHN, OS-RC-2) | In vitro | Inhibition (via AMPK activation and PI3K/Akt downregulation) | Inhibited cell growth, induced apoptosis and hyperautophagy. | nih.gov |
| Glioblastoma Cells | In vitro | Inhibition | Inhibited the cell cycle and induced apoptosis. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| Vitexin |
| Arginine |
| Heme oxygenase 1 (HO-1) |
| Superoxide dismutase (SOD) |
| Interleukin-1β (IL-1β) |
| Interleukin-17A |
| Keap1 |
| ICAM-1 |
| VCAM-1 |
| E-selectin |
| p65 |
| IκBα |
| IKKs |
| CAMKKII |
| Metformin |
c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) Modulation
Vitexin has been shown to modulate key signaling pathways involved in cellular stress and inflammatory responses, specifically the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov These kinases are responsive to stress stimuli and play a role in apoptosis and inflammation. wikipedia.org In models of cerebral ischemia/reperfusion, vitexin treatment attenuated the phosphorylation levels of JNK3 and p38, contributing to its neuroprotective effects. nih.gov Research has also demonstrated that the anti-inflammatory effects of vitexin are linked to its ability to inhibit p38 and JNK pathways. researchgate.net In studies involving renal ischemia-reperfusion injury, vitexin was found to promote mitophagy, a cellular quality control process, by suppressing the phosphorylation of the p38 protein within the MAPK signaling pathway. nih.gov
| Model System | Observed Effect | Associated Pathway | Outcome | Reference |
|---|---|---|---|---|
| Cerebral Ischemia/Reperfusion | Attenuated phosphorylation of JNK3 and p38 | JNK, p38 MAPK | Neuroprotection | nih.gov |
| LPS-induced Inflammation | Inhibition of p38 and JNK production | p38 MAPK, JNK | Anti-inflammatory effect | researchgate.net |
| Renal Ischemia-Reperfusion Injury | Suppressed phosphorylation of p38 protein | p38/MAPK | Promotion of mitophagy, renal protection | nih.gov |
Bcl-2/Bax Ratio and Caspase Activity Regulation for Apoptosis
Vitexin demonstrates a significant ability to regulate apoptosis, or programmed cell death, by modulating the ratio of Bcl-2 family proteins and the activity of caspases. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. nih.govresearchgate.net In the context of cancer, vitexin has been shown to induce apoptosis in tumor cells. nih.gov This pro-apoptotic effect is mediated by decreasing the Bcl-2/Bax ratio, which favors apoptosis, and activating executioner caspases such as caspase-3 and caspase-9. nih.gov
Conversely, in non-cancerous cells subjected to stress, vitexin exhibits a protective, anti-apoptotic role. In models of heat stress, vitexin prevented apoptosis by increasing Bcl-2 expression and decreasing Bax expression. nih.gov This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, subsequently reducing the activation of caspase-3. nih.gov Similarly, in cerebral ischemia models, vitexin increased the levels of the Bcl-2 protein while attenuating the expression of Bax, contributing to its neuroprotective properties. nih.gov
| Cell/Model Type | Effect on Bcl-2/Bax Ratio | Effect on Caspase Activity | Overall Outcome | Reference |
|---|---|---|---|---|
| Cancer Cells | Decreased (Down-regulation of Bcl-2, Up-regulation of Bax) | Activation of Caspase-3 and -9 | Induction of Apoptosis | nih.gov |
| Heat-Stressed Caco-2 Cells | Increased (Up-regulation of Bcl-2, Down-regulation of Bax) | Decreased Caspase-3 expression | Alleviation of Apoptosis | nih.gov |
| Cerebral Ischemia/Reperfusion | Increased (Up-regulation of Bcl-2, Down-regulation of Bax) | Reduced apoptosis | Neuroprotection | nih.gov |
| Hypoxia/Reoxygenation-induced PC-12 cells | Not specified | Reduced Caspase 3/7-like activities | Neuroprotection | nih.gov |
Cellular Response to Oxidative Stress
Vitexin exhibits potent antioxidant properties, protecting cells from damage induced by oxidative stress through multiple mechanisms. nih.gov
Reactive Oxygen Species (ROS) Scavenging
A primary antioxidant mechanism of vitexin is its ability to directly scavenge reactive oxygen species (ROS). usm.myresearchgate.net ROS are highly reactive molecules that can damage cell structures. cabidigitallibrary.org The general antioxidant activity of vitexin is mediated by its capacity for intracellular scavenging of ROS, which enhances cell viability under oxidative stress conditions. usm.my In studies on neuroblastoma cells, pretreatment with vitexin was found to inhibit the production of free radicals and suppress ROS-mediated damage. researchgate.net This direct radical-scavenging ability is a key component of its protective effects in various models of oxidative stress-related diseases. nih.govnih.gov
Lipid Peroxidation Attenuation
Vitexin effectively attenuates lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. smolecule.comresearchgate.net A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). nih.gov Studies have consistently shown that vitexin reduces MDA levels in various tissues, including the liver, brain, and kidneys, in models of aging and oxidative damage. nih.gov In both in vitro and in vivo models of high-fat diet-induced stress, vitexin was shown to reduce the content of MDA. nih.gov This inhibition of lipid peroxidation is crucial for protecting cell membrane integrity and function. researchgate.net
Endogenous Antioxidant Enzyme Enhancement
Beyond direct scavenging, vitexin also bolsters the cell's own defense system by enhancing the activity of endogenous antioxidant enzymes. usm.my It has been shown to increase the total antioxidant capacity in serum and tissues. nih.gov Specifically, vitexin treatment leads to increased activity and expression of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes play a critical role in detoxifying harmful ROS. For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then broken down by catalase and GPx. usm.myresearchgate.net This enhancement of the endogenous antioxidant network is a significant mechanism behind vitexin's protective effects against oxidative stress. usm.my
Regulation of Inflammatory Responses
Vitexin argininate demonstrates significant anti-inflammatory effects by modulating the production of key inflammatory mediators. smolecule.com It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. smolecule.comresearchgate.netnih.govnih.gov In a study on chondrocytes from osteoarthritis patients, vitexin suppressed the IL-1β-induced production of these cytokines. nih.gov Furthermore, vitexin can simultaneously enhance the production of anti-inflammatory cytokines, such as IL-10. smolecule.com The underlying mechanism for these effects involves the inhibition of critical inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. smolecule.com
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6, IL-1β)
Vitexin has demonstrated significant capabilities in modulating the inflammatory response by inhibiting the production and expression of key pro-inflammatory cytokines. In models of osteoarthritis, vitexin treatment suppressed the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in rat chondrocytes. nih.gov Similar effects were observed in human chondrocytes derived from osteoarthritis patients, where vitexin significantly inhibited the interleukin-1β (IL-1β)-induced production of TNF-α and IL-6. researchgate.net
Further studies in murine models of inflammatory pain revealed that vitexin could inhibit the production of several hyperalgesic cytokines, including TNF-α, IL-1β, and IL-6. researchgate.net In a different context of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, administration of vitexin led to a significant reduction in the serum levels of TNF-α and IL-1β, as well as decreased levels of IL-1β and IL-6 within the colon tissue. scispace.com This consistent downregulation of pivotal pro-inflammatory mediators underscores vitexin's potent anti-inflammatory activity across various biological models.
Table 1: Summary of Vitexin's Effect on Pro-inflammatory Cytokines
| Model System | Cytokines Inhibited | Research Finding | Source |
|---|---|---|---|
| Rat Chondrocytes | IL-6, TNF-α | Vitexin significantly inhibited the induced expression of inflammatory cytokines. | nih.gov |
| Human Osteoarthritis Chondrocytes | IL-6, TNF-α | The compound suppressed IL-1β-induced production of key pro-inflammatory cytokines. | researchgate.net |
| Murine Inflammatory Pain Model | TNF-α, IL-1β, IL-6 | Vitexin inhibited the production of cytokines associated with hyperalgesia. | researchgate.net |
Endoplasmic Reticulum Stress Alleviation
Endoplasmic reticulum (ER) stress is a cellular stress condition that, when prolonged, can activate inflammatory and apoptotic pathways. Vitexin has been shown to exert protective effects by mitigating ER stress. In chondrocytes, vitexin inhibited the expression of the ER stress markers GRP78 and PDI, as well as the pro-apoptotic protein CHOP, which are typically induced by IL-1β. nih.gov
In the context of neuroprotection, vitexin modulated the expression of genes associated with ER stress, such as Grp78 and Gadd153, in Neuro-2a cells, thereby protecting them from toxicity. nih.gov Furthermore, in a model of isoproterenol-induced myocardial injury, vitexin demonstrated cardioprotective effects by ameliorating ER stress. It was found to inhibit the translocation of the ER stress-associated protein CHOP to the nucleus and diminish the activation of Mst1, a process linked to ER stress. nih.gov
Table 2: Research Findings on Vitexin and ER Stress Alleviation
| Model System | Key Markers/Pathways | Research Finding | Source |
|---|---|---|---|
| Rat Chondrocytes | GRP78, PDI, CHOP | Vitexin inhibited the expression of key ER stress and apoptotic proteins. | nih.gov |
| Neuro-2a Cells | Grp78, Gadd153 | The compound modulated the expression of genes involved in ER stress to provide neuroprotection. | nih.gov |
Macrophage Polarization Modulation
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory M2 state. Vitexin has been found to modulate this polarization process, which is critical in the context of inflammation and disease. In studies related to colitis-associated carcinogenesis, vitexin's protective effects were linked to its ability to alter macrophage polarization within the inflammatory and tumor microenvironment. nih.gov Specifically, it was shown to decrease M1 phenotype macrophages in adjacent noncancerous tissue while up-regulating M1 polarization in the tumor tissue, suggesting a context-dependent regulatory role. nih.gov
In the setting of triple-negative breast cancer (TNBC), vitexin was shown to promote M1 polarization while suppressing the tumor-promoting M2 phenotype. researchgate.netnih.gov This shift was associated with the inhibition of tumor growth and metastasis. researchgate.netnih.gov The mechanism appears to involve the modulation of signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. researchgate.netnih.govmdpi.com Vitexin's ability to bind to the vitamin D receptor (VDR) has also been identified as a mechanism through which it sustains the pro-inflammatory M1 phenotype to enhance anti-cancer activity. mdpi.comresearchgate.net
Table 3: Effects of Vitexin on Macrophage Polarization
| Disease Model | Effect on Polarization | Underlying Mechanism | Source |
|---|---|---|---|
| Colitis-Associated Carcinogenesis | Modulated M1/M2 balance in a context-dependent manner. | Altered macrophage populations in inflammatory and tumor microenvironments. | nih.gov |
| Triple-Negative Breast Cancer (TNBC) | Promoted M1 polarization; Suppressed M2 polarization. | Affected EGFR phosphorylation and downstream signaling. | researchgate.netnih.gov |
Neurobiological Activity Mechanisms
Monoamine Oxidase B (MAO-B) Enzyme Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. nih.gov Inhibition of this enzyme can increase dopamine levels, a strategy used in the management of neurodegenerative conditions like Parkinson's disease. Pre-clinical studies have identified vitexin as an inhibitor of the MAO-B enzyme. nih.govmdpi.com By dampening the activity of MAO-B, vitexin can increase striatal dopamine content, which may help in restoring behavioral deficits in experimental models of Parkinson's. mdpi.com Research on flavonoids isolated from Vitex grandifolia also showed selective inhibitory activity towards MAO-B. frontiersin.org
Table 4: Vitexin's MAO-B Inhibitory Activity
| Study Focus | Key Finding | Implication | Source |
|---|---|---|---|
| Neuroprotective Mechanisms | Vitexin acts as an inhibitor of the MAO-B enzyme. | Potential to increase striatal dopamine levels. | mdpi.com |
| Dopamine Metabolism | Inhibition of MAO-B by vitexin can help increase dopamine levels in the brain. | May restore behavioral deficits in experimental Parkinson's models. | nih.govmdpi.com |
GABAergic Neurotransmission Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is crucial for controlling neuronal excitability. Evidence suggests that vitexin exerts some of its neurobiological effects by modulating GABAergic neurotransmission. Studies in murine models have shown that vitexin possesses both anticonvulsant and anxiolytic-like properties. researchgate.net These effects are believed to be mediated through the modulation of the GABAergic system, as vitexin showed selective protection against seizures induced by GABA receptor antagonists. researchgate.net Further investigation suggests that vitexin and its related glucosides modulate the GABA-A receptor via the benzodiazepine (B76468) (BZD)-binding site, which helps explain its anxiolytic effects.
Protection against Protein Aggregation and Misfolding (e.g., Beta-Amyloid Peptides)
The aggregation of misfolded proteins, such as beta-amyloid (Aβ) peptides, is a central pathological hallmark of Alzheimer's disease. Vitexin has shown promise in counteracting this process. Cell-free studies have demonstrated that vitexin can significantly inhibit the aggregation of the Aβ25-35 fragment. nih.gov
In a transgenic C. elegans model of Alzheimer's disease, vitexin provided neuroprotection by reducing Aβ proteotoxicity. It was found to significantly decrease the expression of the Aβ gene and modulate unfolded protein response genes, thereby suppressing the harmful effects of the peptide. Furthermore, the "argininate" component of vitexin argininate is of particular interest in this context. Arginine itself is known to act as a chemical chaperone that can prevent protein misfolding and aggregation, including that of amyloid-beta and tau proteins. The presence of arginine could therefore potentially enhance the anti-aggregation properties of the vitexin molecule.
Table 5: Vitexin's Protective Effects Against Beta-Amyloid Aggregation
| Model System | Mechanism of Action | Research Finding | Source |
|---|---|---|---|
| Cell-free Assay | Direct Inhibition of Aggregation | Vitexin significantly inhibited the aggregation of the Aβ25-35 peptide. | nih.gov |
| C. elegans Model of AD | Gene Expression Modulation | Vitexin reduced Aβ gene expression and modulated unfolded protein response genes. |
Dopamine Metabolism Influence
Vitexin has demonstrated neuroprotective effects in pre-clinical models of Parkinson's disease by modulating dopamine metabolism and protecting dopaminergic neurons. openmedicinalchemistryjournal.comresearchgate.net Studies suggest that vitexin treatment can increase the dopamine content in the striatum. nih.gov This effect is potentially mediated through the inhibition of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine. nih.gov By dampening dopamine metabolism, vitexin helps to elevate striatal dopamine levels. nih.gov
In addition to increasing dopamine, research has also shown that vitexin treatment increases the levels of dopamine metabolites, such as homovanilic acid and 3,4-dihydroxyphenyl acetic acid, in the striatum. nih.gov In cellular and animal models utilizing the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or its active metabolite MPP⁺ to induce Parkinson's-like neurodegeneration, vitexin treatment has been shown to protect dopaminergic neurons from injury and death. openmedicinalchemistryjournal.comresearchgate.net This neuroprotective activity is associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. researchgate.netresearchgate.net
Table 1: Summary of Vitexin's Influence on Dopamine Metabolism
| Finding | Observed Effect | Proposed Mechanism | Model System | Reference |
|---|---|---|---|---|
| Dopamine Levels | Increased striatal dopamine content | Inhibition of monoamine oxidase B (MAO-B) | 6-hydroxydopamine (OHDA)-induced mice | nih.gov |
| Dopamine Metabolites | Increased levels of homovanilic and 3,4-dihydroxyphenyl acetic acid | Dampened dopamine metabolism | 6-hydroxydopamine (OHDA)-induced mice | nih.gov |
| Neuroprotection | Protected dopaminergic neurons from MPP⁺/MPTP-induced neurotoxicity | Activation of PI3K/Akt signaling pathway | SH-SY5Y cells and MPTP-treated mice | openmedicinalchemistryjournal.comresearchgate.netresearchgate.net |
Metabolic Regulation Pathways
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression Regulation
The effect of vitexin on the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in lipid and glucose metabolism, appears to be context-dependent. nih.gov In different experimental models related to metabolic diseases, vitexin has been shown to both up-regulate and down-regulate PPARγ expression. nih.gov
In a study on diabetic rats, treatment with vitexin led to an up-regulation of PPARγ mRNA expression, which is associated with improved glucose homeostasis. nih.gov Conversely, in studies related to obesity and adipogenesis (fat cell formation), vitexin has demonstrated an anti-obesity effect by down-regulating the expression of PPARγ. nih.gov Furthermore, vitexin has been found to exert an anti-adipogenic effect in human mesenchymal stem cells by promoting the expression of specific microRNAs that, in turn, inhibit PPARγ. nih.gov
Table 2: Context-Dependent Regulation of PPARγ Expression by Vitexin
| Context/Model | Effect on PPARγ Expression | Associated Outcome | Reference |
|---|---|---|---|
| Diabetic Rats | Up-regulation of mRNA expression | Maintenance of glucose homeostasis | nih.gov |
| Obesity Model (Mice) | Down-regulation of gene expression | Reduced body weight gain, regulated blood lipid levels | nih.gov |
| Differentiating Human Mesenchymal Stem Cells (hMSCs) | Inhibition via miRNA promotion | Anti-adipogenic effect | nih.gov |
Kruppel-Like Factor (KLF) Family Modulation
Direct research on the modulation of the Kruppel-like factor (KLF) family of transcription factors by vitexin is limited. However, studies on other dietary flavonoids suggest a potential role for this class of compounds in regulating KLF expression. KLFs are critical regulators of various cellular processes, including those involved in metabolism and vascular homeostasis. mdpi.com
A study investigating the effects of 15 different dietary flavonoids on vascular endothelial gene expression found that several flavonoids could up-regulate the expression of KLF2. KLF2 is a key transcription factor that promotes the expression of endothelial nitric oxide synthase (eNOS), a crucial enzyme for vascular health. The study noted that apigenin (B1666066), the aglycone of vitexin, was effective in increasing eNOS expression, an effect that the research links to KLF2 induction. This suggests that vitexin, as a glycoside of apigenin, may potentially share the ability to modulate the expression of KLF family members like KLF2, although direct experimental evidence is still required.
MicroRNA (miRNA) Expression Alterations
Vitexin has been shown to alter the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play significant roles in regulating gene expression. In a study using the MCF-7 breast cancer cell line, treatment with vitexin (150 µM) resulted in the significant modulation of 20 different miRNAs.
The most notable changes included the up-regulation of let-7b and let-7c, which are considered tumor-suppressing miRNAs and are often down-regulated in breast cancer. Conversely, vitexin treatment led to the down-regulation of miR-17-5p, which is recognized as an onco-miRNA (a miRNA associated with cancer). These findings provide the first evidence that vitexin can regulate miRNA expression, suggesting a potential mechanism for its observed biological activities.
Table 3: Alteration of miRNA Expression in MCF-7 Cells by Vitexin
| miRNA | Change in Expression | Classification | Reference |
|---|---|---|---|
| let-7b | Up-regulated | Tumor Suppressor | |
| let-7c | Up-regulated | Tumor Suppressor | |
| miR-17-5p | Down-regulated | Onco-miRNA |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones that help regulate blood sugar. Research into a wide array of flavonoids has explored their potential as natural DPP-4 inhibitors.
In a comprehensive study evaluating 70 different flavonoids, vitexin was tested for its DPP-4 inhibitory activity. nih.gov The results indicated that vitexin possesses inhibitory activity against DPP-4, although it was found to be less potent than its aglycone, apigenin. nih.gov The study suggested that the addition of bulky sugar groups to the core flavonoid structure, as in the case of vitexin (an apigenin glycoside), might decrease the binding affinity to DPP-4 due to steric hindrance, leading to lower inhibitory activity compared to the parent aglycone. nih.gov
Table 4: Comparative DPP-4 Inhibition by Vitexin and Apigenin
| Compound | Inhibitory Activity | Note | Reference |
|---|---|---|---|
| Apigenin (Aglycone) | Higher inhibitory percentage | Parent compound without sugar moiety | nih.gov |
| Vitexin (Apigenin Glycoside) | Lower inhibitory percentage than Apigenin | Glycosylation may cause steric hindrance | nih.gov |
Aldose Reductase and α-Glucosidase Inhibition
Vitexin has been identified as an inhibitor of key enzymes involved in carbohydrate metabolism and the development of diabetic complications, specifically α-glucosidase and aldose reductase.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can slow glucose absorption and reduce post-meal blood sugar spikes. Multiple studies have confirmed that vitexin inhibits α-glucosidase activity. mdpi.com However, reports on the precise mechanism and potency vary. One study reported vitexin as an uncompetitive inhibitor with an IC50 value of 52.80 ± 1.65 μM, and noted a synergistic inhibitory effect when combined with acarbose. Another study identified vitexin as a competitive inhibitor with a higher IC50 value of approximately 244 μM (reported as 105.50 ± 1.30 μg/mL). mdpi.com
Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. Under high glucose conditions, the accumulation of sorbitol contributes to long-term diabetic complications like cataracts and neuropathy. Antidiabetic evaluations have revealed that vitexin and the related compound isovitexin (B1672635) exhibit inhibitory activity against both rat lens aldose reductase and human recombinant aldose reductase.
Table 5: Inhibitory Activity of Vitexin on Metabolic Enzymes
| Enzyme | Activity | Reported IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| α-Glucosidase | Inhibitory | 52.80 ± 1.65 μM | Uncompetitive | |
| ~244 μM (105.50 ± 1.30 μg/mL) | Competitive | mdpi.com | ||
| Aldose Reductase | Inhibitory | Not specified | Not specified |
Antimicrobial Mechanisms
Vitexin has demonstrated notable antimicrobial activities, particularly through mechanisms that disrupt bacterial community behaviors such as biofilm formation and quorum sensing. These mechanisms represent a departure from traditional bactericidal or bacteriostatic actions, focusing instead on inhibiting virulence and pathogenesis.
Bacterial biofilms are structured communities of cells adhered to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.gov Vitexin has been shown to interfere with this process in several pathogenic bacteria.
In studies involving Staphylococcus aureus, vitexin was found to obstruct biofilm formation by altering the biophysical properties of the bacterial cell surface. nih.gov It reduces the cell surface hydrophobicity, a critical factor for the initial attachment and aggregation of bacteria to form a biofilm. nih.govresearchgate.net This effect is explained by the downregulation of genes such as dltA and icaAB, which are involved in surface protein expression and intracellular adhesion. nih.govbiorxiv.org By reducing surface hydrophobicity, vitexin interferes with the cell-to-cell aggregation necessary for biofilm development. nih.gov Furthermore, vitexin has been observed to significantly reduce the production of EPS and interfere with the swarming motility of S. aureus, both of which are essential for biofilm maturation and structural integrity. nih.gov Research has also shown that vitexin can potentiate the antibiofilm activity of conventional antibiotics like gentamicin. biorxiv.org
Similar effects have been observed against Pseudomonas aeruginosa, another model biofilm-forming pathogen. nih.gov Studies have demonstrated that vitexin can markedly attenuate biofilm formation by this bacterium, suggesting a broad-spectrum antibiofilm potential. nih.gov
| Bacterial Species | Mechanism of Biofilm Inhibition | Key Findings | References |
|---|---|---|---|
| Staphylococcus aureus | Alteration of Cell Surface Hydrophobicity | Reduces surface hydrophobicity, hindering initial bacterial aggregation. | nih.govresearchgate.net |
| Staphylococcus aureus | Gene Expression Downregulation | Downregulates expression of dltA and icaAB genes involved in adhesion. | nih.govbiorxiv.org |
| Staphylococcus aureus | Inhibition of Biofilm Components | Reduces EPS production and interferes with swarming motility. | nih.gov |
| Pseudomonas aeruginosa | Attenuation of Biofilm Formation | Significantly inhibits the overall formation of biofilms. | nih.gov |
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression, particularly for virulence factors and biofilm formation. scione.commdpi.com Disrupting this communication pathway is a promising strategy to disarm pathogens without exerting selective pressure for resistance. nih.gov
Vitexin has been shown to interfere with QS systems. In S. aureus, it downregulates the expression of the agrAC genes, which are key components of the accessory gene regulator (agr) QS system. nih.gov The Agr system controls the expression of numerous virulence factors, and its downregulation by vitexin contributes to the inhibition of pathogenesis. nih.govmdpi.com
In P. aeruginosa, vitexin has been shown to attenuate various QS-mediated phenomena, including the production of virulence factors like pyocyanin, proteases, and elastase. nih.gov Molecular docking studies have further supported these findings, showing that vitexin has a high binding affinity for QS-associated regulatory proteins such as LuxR, LasA, and LasI, which suggests it can directly interfere with the signaling cascade. nih.gov By disrupting these QS pathways, vitexin effectively reduces the coordinated expression of genes required for infection. nih.gov
Receptor Binding Studies (e.g., Vitamin D Receptor (VDR) Agonism)
Recent research has uncovered a novel function for vitexin as an agonist for the Vitamin D Receptor (VDR). nih.govnih.gov The VDR is a ligand-dependent transcriptional factor that plays a crucial role in a wide range of physiological processes beyond calcium homeostasis, including immune regulation and cell growth. mdpi.com
Studies have demonstrated that vitexin can specifically target and bind to the VDR protein. nih.govnih.gov This binding event promotes the translocation of the VDR from the cytoplasm into the cell nucleus, where it can then exert its transcriptional activity on target genes. nih.govresearchgate.net By acting as a VDR agonist, vitexin has been shown to modulate cellular processes, particularly those related to inflammation. nih.gov
For example, in the context of intestinal inflammation and colitis-associated colorectal cancer (CAC), vitexin utilizes the VDR pathway to regulate macrophage polarization. It has been found to inhibit the differentiation of macrophages into the pro-tumoral M2 phenotype while stimulating the proliferation of the anti-tumoral M1 phenotype. nih.gov This modulation of immune cell activity via the VDR pathway is a key mechanism through which vitexin may help mitigate the transition from chronic inflammation to cancer. nih.govnih.gov Furthermore, vitexin has been shown to stabilize the VDR's structural domain, which is essential for maintaining its functional integrity during cellular signaling. nih.gov
| Activity | Mechanism | Outcome | References |
|---|---|---|---|
| Vitamin D Receptor (VDR) Agonism | Directly binds to the VDR protein. | Promotes nuclear translocation of VDR and enhances its transcriptional activity. | nih.govnih.gov |
| Immune Modulation | Regulates macrophage polarization via the VDR pathway. | Inhibits pro-tumoral M2 macrophages and stimulates anti-tumoral M1 macrophages. | nih.gov |
| VDR Stabilization | Tightens the structural domain of the VDR. | Maintains the functional integrity of the receptor during cellular signaling. | nih.gov |
In Vivo Efficacy Studies in Animal Models
Neuroprotective Effects in Animal Models of Neurological Disorders
Vitexin has demonstrated significant neuroprotective potential across various animal models of complex neurological diseases.
Parkinson's Disease (PD): In mouse models of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), vitexin has shown the ability to protect dopaminergic neurons, which are progressively lost in PD. dovepress.comscilit.com Pre-treatment with vitexin prevented motor deficits such as bradykinesia. dovepress.comscilit.com The underlying mechanism involves the activation of the PI3K/Akt pro-survival signaling pathway. dovepress.comscite.ai Vitexin enhances the phosphorylation of PI3K and Akt, which in turn suppresses apoptosis by modulating the ratio of Bax/Bcl-2 and reducing caspase-3 activity. dovepress.comscilit.com Its neuroprotective effects are also attributed to its antioxidant and anti-inflammatory properties. caringsunshine.com
Alzheimer's Disease (AD): In a transgenic Caenorhabditis elegans model of Alzheimer's disease, vitexin demonstrated neuroprotective efficacy by protecting against amyloid-beta (Aβ) proteotoxicity. nih.gov It was found to reduce the expression of the Aβ gene and modulate the unfolded protein response, which is a cellular stress response pathway. nih.gov In other models, vitexin has been shown to reduce the formation of reactive oxygen species (ROS), inhibit apoptotic signaling pathways, and increase the expression of antioxidant genes, counteracting the oxidative stress and protein aggregation that are hallmarks of AD. nih.gov
Epilepsy: Vitexin has exhibited dose-dependent anticonvulsant effects in murine models of chemically induced seizures. nih.govnih.gov It provided significant protection against seizures triggered by GABAergic antagonists such as picrotoxin (B1677862) and pentylenetetrazol (PTZ). nih.govresearchgate.netfrontiersin.org In these models, vitexin not only reduced the incidence of tonic-clonic seizures but also increased the latency to the first seizure in animals that were not fully protected. nih.govnih.gov Its selective action against seizures induced by GABA antagonists suggests that its mechanism may involve the modulation of GABAergic neurotransmission. nih.govresearchgate.net In a kainic acid-induced seizure model, vitexin was also found to attenuate seizure severity and hippocampal neuronal damage by inhibiting the P2X7R/NLRP3 inflammasome signaling pathway. springermedicine.com
Memory Impairment: Vitexin has shown promise in ameliorating cognitive deficits in animal models. In a model of isoflurane-induced neurotoxicity, vitexin was found to improve memory impairment and reduce neuronal apoptosis. nih.gov This effect was linked to the regulation of miR-409 and the AMPK/GSK3β pathway. nih.gov In a rat model of diabetes-induced cognitive deficits, vitexin improved learning and memory, an effect associated with increased antioxidant enzyme activity in the brain. nih.gov
Neurotoxicity: Studies on lead-induced neurotoxicity in Wistar rats have shown that pretreatment with vitexin can significantly reduce oxidative stress, neuronal damage, and microglial activation in the prefrontal cortex. mazums.ac.ir It was found to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting against lead-induced oxidative damage and helping to maintain normal working memory. mazums.ac.ir
Cardioprotective Effects in Animal Models
Vitexin has been extensively studied for its protective effects on the cardiovascular system, particularly in models of ischemic injury and drug-induced toxicity.
Ischemia-Reperfusion (I/R) Injury: In rat models of chronic myocardial ischemia-reperfusion injury, vitexin exerted a significant cardioprotective effect. nih.govresearchgate.net It was shown to improve cardiac function, evidenced by the enhancement of left ventricular systolic and diastolic parameters. nih.gove-century.us Vitexin also reduced the myocardial infarct size and attenuated the elevation of the ST segment on electrocardiograms. nih.gov The mechanisms behind this protection are multifactorial and include the inhibition of myocardial apoptosis by decreasing the expression of pro-apoptotic proteins like Bax and increasing anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Additionally, vitexin enhances the antioxidant defense system by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content, while also regulating inflammatory cytokines and the MAPK pathway. nih.govnih.gov
Induced Cardiotoxicity: Vitexin has demonstrated a protective action against cardiotoxicity induced by the chemotherapeutic drug doxorubicin (B1662922) (DOX) in rats. nih.gov Pretreatment with vitexin improved cardiac function and reduced serum levels of cardiac injury markers. nih.gov The protective mechanism involves the suppression of oxidative stress, inflammation, and apoptotic signals triggered by DOX. nih.gov Specifically, vitexin was found to decrease caspase-3 activity, a key executioner of apoptosis, and induce the expression of the FOXO3a protein, which plays a role in protecting cells from oxidative stress-induced death. nih.gov
| Disease Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Parkinson's Disease | MPTP-induced mice | Protects dopaminergic neurons; prevents motor deficits via PI3K/Akt pathway activation. | dovepress.comscilit.comscite.ai |
| Alzheimer's Disease | C. elegans (transgenic) | Reduces Aβ proteotoxicity; modulates unfolded protein response. | nih.gov |
| Epilepsy | Chemically-induced seizure mice | Provides dose-dependent protection against GABA-antagonist induced seizures. | nih.govnih.govfrontiersin.org |
| Memory Impairment | Isoflurane-induced rats | Improves memory and reduces neuronal apoptosis via AMPK/GSK3β pathway. | nih.gov |
| Neurotoxicity | Lead-exposed Wistar rats | Reduces oxidative stress, neuronal damage, and microglial activation. | mazums.ac.ir |
| Myocardial I/R Injury | Rats | Improves cardiac function, reduces infarct size, and inhibits apoptosis. | nih.govresearchgate.netnih.gov |
| Induced Cardiotoxicity | Doxorubicin-treated rats | Suppresses oxidative stress, inflammation, and apoptosis; induces FOXO3a. | nih.gov |
Anti-inflammatory Effects in Systemic and Organ-Specific Models (e.g., Osteoarthritis, Allergic Asthma)
Vitexin has demonstrated notable anti-inflammatory properties in various pre-clinical models of both systemic and organ-specific inflammation, including osteoarthritis and allergic asthma.
In the context of joint inflammation, studies on chondrocytes derived from osteoarthritis (OA) patients have shown that vitexin can counteract inflammatory responses induced by interleukin-1β (IL-1β). nih.gov The treatment significantly inhibited the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, vitexin suppressed the activity of matrix metalloproteinases (MMP-1, MMP-3, and MMP-13), which are enzymes that contribute to cartilage degradation in OA. nih.govresearchgate.net The protective effects of vitexin in these chondrocyte models appear to be mediated, at least in part, through the inhibition of the hypoxia-inducible factor-1alpha (HIF-1α) pathway. nih.govresearchgate.net In a collagen-induced arthritis (CIA) rat model, vitexin treatment was found to reduce levels of inflammatory markers and cytokines, including IL-1β, IL-6, IL-17, and TNF-α, while also modulating the JAK/STAT/SOCS signaling pathway. nih.gov
Vitexin's anti-inflammatory potential has also been extensively evaluated in murine models of ovalbumin (OVA)-induced allergic asthma. nih.govresearchgate.netresearchgate.net In these models, vitexin administration led to a significant reduction in key features of allergic airway inflammation. nih.govresearchgate.net Histological analysis of lung tissue revealed that vitexin suppressed the infiltration of inflammatory leukocytes, reduced mucus production, and alleviated pulmonary edema. nih.govresearchgate.netresearchgate.net The compound also attenuated the levels of Th2 cytokines, such as IL-4, IL-5, and IL-13, in the bronchoalveolar lavage fluid (BALF) and lowered plasma levels of immunoglobulin E (IgE), a key molecule in allergic responses. nih.govresearchgate.net These findings suggest that vitexin can suppress the allergic inflammatory cascade in the airways. nih.gov
| Model | Key Findings | Associated Pathways/Mediators | Reference |
|---|---|---|---|
| Human Osteoarthritis (OA) Chondrocytes | Inhibited expression of pro-inflammatory cytokines and matrix metalloproteinases. | ↓ IL-6, TNF-α, MMP-1, MMP-3, MMP-13; Inhibition of HIF-1α pathway. | nih.govresearchgate.net |
| Collagen-Induced Arthritis (CIA) Rat Model | Reduced inflammatory markers and improved histological changes. | ↓ IL-1β, IL-6, IL-17, TNF-α; Regulation of JAK/STAT/SOCS signaling. | nih.gov |
| Ovalbumin (OVA)-Induced Allergic Asthma Murine Model | Suppressed leukocyte infiltration, mucus production, and pulmonary edema. Attenuated Th2 cytokine levels and plasma IgE. | ↓ Eosinophils, Neutrophils; ↓ IL-4, IL-5, IL-13; ↓ IgE. | nih.govresearchgate.netresearchgate.netnih.gov |
Anti-adipogenic and Metabolic Regulation in Animal Models
Pre-clinical studies have identified vitexin as a potential regulator of adipogenesis and metabolic function, particularly in the context of diet-induced obesity. In animal models using male C57BL/6J mice fed a high-fat diet (HFD), vitexin administration significantly mitigated body weight gain and adiposity. nih.gov It also helped to partially normalize serum and hepatic lipid levels and reduce the size of adipocytes that were enlarged by the HFD. nih.gov
The mechanisms underlying these anti-adipogenic effects appear to involve key regulators of lipid metabolism. Vitexin treatment influenced the expression of AMP-activated protein kinase-α (AMPKα), CAATT element binding protein-α (C/EBPα), and fatty acid synthase (FAS) in white adipose tissue. nih.gov The activation of the AMPKα pathway is a critical component of vitexin's action, as its anti-adipogenic effects were abolished when an AMPKα inhibitor was used in 3T3-L1 adipocyte cell lines. nih.gov These findings suggest that vitexin may help prevent HFD-induced obesity and adipogenesis by modulating the AMPKα-mediated pathway. nih.gov
| Model | Observed Effects | Key Molecular Targets | Reference |
|---|---|---|---|
| High-Fat Diet (HFD)-Induced Obese Mice | Mitigated body weight gain and adiposity; Partially normalized serum and hepatic lipids; Decreased adipocyte size. | Modulation of AMPKα, C/EBPα, and FAS in white adipose tissue. | nih.gov |
| 3T3-L1 Adipocytes | Inhibited fat accumulation. | Mediated via the AMPKα pathway. | nih.gov |
Anticonvulsant and Anxiolytic Effects in Murine Models
Vitexin has been investigated for its neurological activities, demonstrating both anticonvulsant and anxiolytic-like effects in various murine models. researchgate.netnih.govfrontiersin.org In studies using chemically-induced seizure models, vitexin provided dose-dependent protection against seizures triggered by GABAergic antagonists like pentylenetetrazole (PTZ) and picrotoxin. researchgate.netfrontiersin.orgfrontiersin.org The highest tested dose protected 100% of the animals from tonic-clonic seizures induced by these agents. researchgate.netnih.gov However, vitexin did not block seizures induced by glutamate (B1630785) receptor agonists, suggesting its mechanism of action is selective. researchgate.netnih.gov This selective activity points towards the modulation of GABAergic neurotransmission as a primary mechanism for its anticonvulsant effects. researchgate.netnih.gov
In parallel with its anticonvulsant properties, vitexin also exhibited anxiolytic effects in behavioral tests such as the open-field, elevated plus-maze, and light-dark box tests. researchgate.netnih.gov Importantly, these neurological effects were observed without causing sedation or impairing locomotor activity in the animals. researchgate.netnih.gov The dual activity of vitexin as both an anticonvulsant and an anxiolytic highlights its potential as a modulator of central nervous system activity, likely through its influence on the GABAergic system. researchgate.net
| Activity | Model/Test | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures | Dose-dependent protection against seizures; 100% protection at the highest dose. | Modulation of GABAergic neurotransmission. | researchgate.netfrontiersin.orgfrontiersin.org |
| Picrotoxin-induced seizures | Dose-dependent protection; Increased latency to the first seizure. | researchgate.netfrontiersin.orgfrontiersin.org | ||
| Anxiolytic | Open-field test | Increased time spent in the center of the arena. | Not fully elucidated, but likely related to GABAergic modulation. | researchgate.netnih.gov |
| Elevated plus-maze | Indicated anxiolytic properties. | researchgate.netnih.gov | ||
| Light-dark box | Indicated anxiolytic properties. | researchgate.netnih.gov |
Anti-cancer Activity in Xenograft and Other Animal Models
The anti-tumor potential of vitexin has been demonstrated in several in vivo animal models, particularly xenograft models of human cancers. In studies using nude mice with xenografts of multi-drug resistant human colon cancer cells (HCT-116DR), oral administration of vitexin significantly reduced tumor size compared to the vehicle-treated group. nih.govresearchgate.net The underlying mechanism in this model was found to involve the induction of apoptosis and the suppression of autophagy within the cancer cells. nih.gov
Similar efficacy has been observed in other cancer types. In a nasopharyngeal carcinoma (NPC) xenograft mouse model, vitexin treatment decreased tumor growth by reducing the expression levels of p-p65, a component of the NF-κB signaling pathway, and Cyclin D1, a key cell cycle regulator. nih.gov Furthermore, vitexin has been shown to inhibit lung tumor growth in a nude mouse model. acu.edu.in These studies collectively indicate that vitexin can suppress tumor progression in vivo through multiple mechanisms, including the induction of apoptosis, modulation of autophagy, and inhibition of key signaling pathways involved in cell proliferation and survival. nih.govnih.gov
| Cancer Type / Model | Animal Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Multi-drug Resistant Colorectal Cancer (HCT-116DR) | Balb/c nude mice xenograft | Significantly reduced tumor size. | Induced apoptosis and suppressed autophagy. | nih.govresearchgate.net |
| Nasopharyngeal Carcinoma (NPC) | Nude mice xenograft | Reduced tumor growth. | Decreased expression of p-p65 and Cyclin D1. | nih.gov |
| Non-small Cell Lung Carcinoma | Nude mouse model | Significantly inhibited lung tumor growth. | Affecting the PI3K/AKT/mTOR signaling pathway. | acu.edu.in |
Pharmacokinetic and Biopharmaceutical Investigations of Vitexin Argininate Pre Clinical
Strategies for Enhancing Biopharmaceutical Performance
Application of Nanoformulations (e.g., Nanoemulsions, Nanoparticles)
The poor water solubility and low bioavailability of vitexin (B1683572), the primary active component of vitexin argininate, have prompted preclinical investigations into advanced delivery systems. nih.govresearchgate.net Nanoformulations, including nanoemulsions and nanoparticles, have emerged as a promising strategy to overcome these limitations. nanoscience.com By encapsulating vitexin within nanosized carriers, researchers aim to enhance its absorption, stability, and therapeutic efficacy. nanoscience.comopenaccessjournals.com
Nanoemulsions are colloidal systems where one liquid is dispersed in another immiscible liquid, creating droplets with diameters typically under 200 nm. researchgate.net These systems are advantageous for delivering poorly water-soluble compounds like vitexin. nih.govnih.gov Preclinical studies have focused on fabricating stable vitexin-loaded nanoemulsions and characterizing their properties. In one study, stable nanoemulsions were produced using high-pressure homogenization with a blend of Tween 80 and lecithin (B1663433) as emulsifiers. nih.gov These nanoemulsions, with droplet sizes under 150 nm, demonstrated high encapsulation efficiency for vitexin (88-90%) and remained stable for up to 45 days at both refrigerated and room temperatures without losing antioxidant activity. nih.gov Furthermore, the nanoemulsion formulation protected vitexin during simulated gastrointestinal digestion. nih.gov
Nanoparticles represent another key approach to improving vitexin's pharmacokinetic profile. openaccessjournals.com These solid particles can entrap or encapsulate the drug, protecting it from degradation and facilitating controlled, sustained release. openaccessjournals.comresearchgate.net Several preclinical studies have demonstrated the effectiveness of vitexin-loaded nanoparticles. For instance, vitexin albumin nanoparticles (VT-BSA-NPs) were prepared using a desolvation-crosslinking method. nih.gov These nanoparticles were spherical, had an average particle size of approximately 124 nm, and showed a high encapsulation rate of over 83%. nih.gov In vivo pharmacokinetic studies in rats revealed that these albumin nanoparticles significantly increased the area under the curve (AUC), mean residence time (MRT), and half-life (t1/2) of vitexin compared to its raw form. nih.gov Other research has explored bilayer nanoparticles made from soybean peptides and N-trimethyl chitosan (B1678972), which were shown to protect vitexin in the stomach and promote its sustained release and absorption in the intestine. researchgate.net Similarly, nanoparticles composed of zein (B1164903) and pectin (B1162225) have been shown to improve the stability and bioavailability of vitexin derivatives, exhibiting slow-release properties in vitro and enhanced absorption in the duodenum of rats. nih.gov
Table 1: Characteristics of Preclinical Vitexin Nanoformulations
| Nanoformulation Type | Core Components | Average Particle Size | Encapsulation Efficiency (%) | Key Preclinical Findings | Citations |
|---|---|---|---|---|---|
| Nanoemulsion | Medium-chain triglyceride oil, Tween 80, lecithin | < 150 nm | 88-90% | Stable for 45 days; protected vitexin during in vitro digestion. | nih.gov |
| Albumin Nanoparticles | Bovine Serum Albumin (BSA) | 124.33 nm | 83.43% | Significantly increased AUC, MRT, and t1/2 in rats; good sustained-release effect. | nih.gov |
| Bilayer Nanoparticles | Soybean peptides, N-trimethyl chitosan (TMC) | Not Specified | Not Specified | Protected vitexin from stomach release; promoted sustained release and absorption in the intestine. | researchgate.net |
| Zein/Pectin Nanoparticles | Zein, Pectin | 222.7 nm | 67% | Showed significant slow-release properties; improved bioavailability with highest absorption in the duodenum of rats. | nih.gov |
Microencapsulation Techniques
Microencapsulation is a technology where active substances are coated with or entrapped within another material, forming microcapsules. core.ac.uk This technique is widely employed in the pharmaceutical and food industries to protect core bioactive compounds from environmental degradation, mask undesirable flavors, and control the release of the active ingredient. mdpi.commdpi.com For a compound like vitexin argininate, microencapsulation offers a viable method to enhance its stability and bioavailability. mdpi.com
The selection of a microencapsulation technique depends on the properties of the core and wall materials, the desired particle size, and the intended application. mdpi.com Common methods include spray drying, coacervation, and ionic gelation. core.ac.ukmdpi.com
Spray Drying: This is one of the most common and economical methods used for encapsulation. mdpi.com It involves atomizing a solution or suspension containing the core material (vitexin argininate) and a wall material (such as a polymer or polysaccharide) into a stream of hot air. nih.gov The rapid evaporation of the solvent forms a protective shell around the core material. This technique is flexible, fast, and suitable for producing large quantities of microcapsules. mdpi.com
Coacervation: This physicochemical process involves the phase separation of a polymer solution, leading to the formation of a polymer-rich coacervate phase that deposits onto the core material dispersed in the solution. core.ac.uk This method was one of the earliest techniques developed for producing microcapsules. core.ac.uk
Ionic Gelation: This method involves the interaction between a polyelectrolyte (like alginate or chitosan) and a multivalent counter-ion to form a cross-linked hydrogel matrix that encapsulates the active compound. mdpi.com
The primary goal of these techniques is to shield the bioactive core from adverse conditions such as pH, light, and oxygen, thereby preserving its biological activity. mdpi.com By creating a physical barrier, microencapsulation can prevent the degradation of vitexin argininate in the gastrointestinal tract and facilitate its targeted delivery and release, which can lead to improved absorption and sustained therapeutic effects. mdpi.com
Development of Sustained Release Systems
A key objective in modern drug delivery is the development of sustained-release systems, which are designed to release a drug at a predetermined rate to maintain a constant concentration in the bloodstream for a specific period. gsconlinepress.com This approach offers several advantages, including reduced dosing frequency, improved patient compliance, and minimized fluctuations in plasma drug levels. gsconlinepress.com For vitexin argininate, sustained-release formulations are being investigated to prolong its therapeutic action, given the relatively short half-life of its active component, vitexin.
Preclinical research has shown that nanoformulations are particularly effective for creating sustained-release systems for vitexin. nih.govresearchgate.netnih.gov Nanoparticles, for instance, can be engineered to release the encapsulated drug slowly over time. openaccessjournals.com An in vitro study of vitexin-loaded albumin nanoparticles demonstrated a significantly slower release rate compared to the free form of vitexin, indicating a strong potential for sustained release in a clinical setting. nih.gov The mechanism often involves the slow diffusion of the drug from the nanoparticle matrix or the gradual erosion of the polymer matrix itself. gsconlinepress.com
Table 2: Comparative Pharmacokinetic Parameters of Vitexin Formulations in Rats
| Formulation | AUC (Area Under the Curve) | MRT (Mean Residence Time) | t1/2 (Half-life) | Key Finding | Citations |
|---|---|---|---|---|---|
| Vitexin (Raw) | Lower | Shorter | Shorter | Baseline pharmacokinetic profile. | nih.gov |
| Vitexin Micropowder | Moderate Increase | Moderate Increase | Moderate Increase | Modest improvement over raw form. | nih.gov |
| Vitexin Albumin Nanoparticles | Significantly Increased | Significantly Increased | Significantly Increased | Demonstrates a strong sustained-release effect and improved bioavailability. | nih.gov |
The development of these advanced delivery systems is a critical step in harnessing the full therapeutic potential of vitexin argininate, ensuring that the compound can be delivered effectively to achieve prolonged and stable therapeutic outcomes.
Structure Activity Relationship Sar Studies of Vitexin Argininate and Its Analogues
Correlating Structural Elements with Specific Biological Activities
Vitexin (B1683572) argininate's biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects, are a direct consequence of its distinct structural features. medchemexpress.comsmolecule.com The molecule can be deconstructed into two primary components: the vitexin flavonoid and the conjugated arginine.
The vitexin portion is itself a complex structure, featuring a C6-C3-C6 flavone (B191248) backbone. mdpi.com Key elements of the vitexin structure that are crucial for its activity include:
The Flavonoid Nucleus: Comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C), this core structure is common to all flavonoids and is a prerequisite for general bioactivity. researchgate.net
Hydroxyl Groups: Vitexin possesses hydroxyl (-OH) groups at the 5, 7, and 4' positions. The hydroxyl groups at positions 5 and 7 on the A-ring are known to enhance its biological actions. smolecule.com In flavonoids generally, functional hydroxyl groups are critical as they mediate antioxidant effects by scavenging free radicals and chelating metal ions. researchgate.net
C-Glycosylation: Vitexin is apigenin (B1666066) with a glucose molecule attached to the 8th carbon of the A-ring through a carbon-carbon bond. frontiersin.org This C-glycosidic linkage is a defining feature. It has been shown that the C-8 glucoside on vitexin reduces its bond dissociation enthalpy compared to its aglycone (apigenin), resulting in superior free radical scavenging and antioxidant activity. frontiersin.org
These structural components work in concert to produce the observed pharmacological profile, from modulating inflammatory pathways to protecting neuronal cells from beta-amyloid-induced toxicity. smolecule.com
Influence of the Argininate Moiety on Pharmacological and Biopharmaceutical Properties
The addition of an argininate moiety to the vitexin structure is a critical modification that significantly influences both its pharmacological and biopharmaceutical properties. Flavonoids, despite their potent in vitro activities, often suffer from poor water solubility and low bioavailability, which limits their therapeutic application. frontiersin.org Conjugation with amino acids like arginine is a recognized strategy to overcome these limitations. mdpi.com
The influence of the argininate moiety can be summarized as follows:
Enhanced Solubility and Bioavailability: Many flavonoids are poorly soluble in water, which hinders their absorption in the gastrointestinal tract. frontiersin.org Forming complexes or cocrystals with amino acids is a technique used to improve this. For instance, cocrystals of the flavonoid genistein (B1671435) with arginine demonstrated a significant increase in solubility. frontiersin.org The icaritin-arginine conjugate was found to be the only water-soluble derivative among a series of tested compounds, highlighting the profound effect of arginine on this parameter. mdpi.com This improved solubility is a key biopharmaceutical enhancement, potentially leading to better absorption and higher plasma concentrations.
Improved Pharmacological Activity: The argininate moiety is not merely a passive carrier but an active contributor to the compound's pharmacological effect. The guanidinium (B1211019) group of arginine possesses a positive charge that is well-distributed, which can enhance electrostatic interactions with negatively charged biological membranes, such as those of bacteria. mdpi.com This mechanism was proposed to explain the superior antibacterial activity of an icaritin-arginine conjugate. mdpi.com In the context of vitexin argininate, the arginine component can enhance antioxidant activity by stabilizing radical intermediates. smolecule.com
Participation in Biochemical Pathways: Arginine itself is a precursor for nitric oxide (NO), a crucial signaling molecule in the cardiovascular system. While direct evidence for vitexin argininate is pending, it is plausible that the argininate moiety could influence pathways related to NO signaling, adding another layer to its pharmacological profile.
Therefore, the argininate moiety acts as a functional addition that modifies the vitexin molecule to create a new chemical entity with potentially improved drug-like properties.
Role of Flavonoid Backbone Substituents (e.g., Hydroxyl Groups, Glycosylation Patterns)
The specific arrangement of substituents on the flavonoid backbone of vitexin is fundamental to its activity. The number and location of hydroxyl groups and the nature of the glycosylation are primary determinants of the molecule's interaction with biological targets.
Hydroxyl Groups: The antioxidant capacity of flavonoids is heavily dependent on their hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. researchgate.net For vitexin, the hydroxyl groups at the 5 and 7 positions of the A-ring are particularly important for its biological activity. smolecule.com The 4'-hydroxyl group on the B-ring also plays a role in its antioxidant potential.
Glycosylation Patterns: Glycosylation, the attachment of a sugar moiety, significantly alters a flavonoid's properties. Vitexin is the 8-C-glucoside of apigenin, while its isomer, isovitexin (B1672635), is the 6-C-glucoside. This seemingly minor positional difference of the glucose molecule has a marked impact on biological activity. A comparative study investigating the effects of C-glycosylation on apigenin revealed that the position of the sugar is directly linked to the intensity of specific therapeutic effects. For example, while isovitexin was a more potent inhibitor of certain enzymes related to diabetes and Alzheimer's disease (like aldose reductase and cholinesterases), vitexin showed the strongest inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), another anti-diabetic target. Interestingly, the parent compound apigenin, lacking any glycosylation, exhibited powerful anti-inflammatory activity, a property that was absent in both vitexin and isovitexin in that particular study. mdpi.com
This demonstrates that while the C-8 glycosylation of vitexin enhances its antioxidant activity compared to apigenin, it can attenuate other activities like inflammation, showcasing the complexity of flavonoid SAR. frontiersin.orgmdpi.com
| Target Enzyme/Process | Biological Relevance | Most Potent Inhibitor | Activity of Vitexin | Activity of Apigenin (Aglycone) |
|---|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Anti-diabetic | Vitexin | Most Potent | Weaker |
| Rat Lens Aldose Reductase (RLAR) | Anti-diabetic | Isovitexin | Weaker | Weaker |
| Acetylcholinesterase (AChE) | Anti-Alzheimer's | Isovitexin | Weaker | Weaker |
| Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | Apigenin | Inactive | Most Potent |
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for deciphering the structure-activity relationships of complex molecules like vitexin argininate at the atomic level. researchgate.netresearchgate.net These methods allow researchers to visualize how a molecule interacts with a biological target, predict its properties, and understand the energetic factors that govern its activity.
For vitexin and its analogues, computational studies have provided significant insights:
Molecular Docking and Dynamics: These techniques simulate the binding of a ligand (e.g., vitexin) to a protein target. A study on the role of vitexin in neuroinflammation used molecular docking and molecular dynamics (MD) simulations to investigate its interaction with the Toll-like receptor 4 (TLR4)/MD-2 complex, a key player in the inflammatory response to lipopolysaccharide (LPS). ijper.org The simulations revealed that vitexin could bind stably within the same pocket as LPS, suggesting it could act as an antagonist and block the inflammatory cascade. The MD simulations, run for 100 nanoseconds, confirmed the stability of the vitexin-protein complex. ijper.org
Density Functional Theory (DFT): This quantum mechanical method is used to study the electronic structure of molecules. DFT has been applied to investigate the rotational isomerism of C-glycosyl flavonoids, including vitexin. researchgate.net These studies help explain why such compounds often show doubled signals in NMR spectroscopy. The calculations revealed that the energy barrier for rotation around the C-C bond linking the sugar to the flavonoid is significantly influenced by interactions with solvent molecules, a crucial finding for understanding the molecule's behavior in a biological environment. researchgate.net
These computational approaches provide a rational basis for SAR, guiding the design of more potent and specific analogues of vitexin argininate.
| Parameter | Finding | Implication for SAR |
|---|---|---|
| Binding Site | Binds at the close proximity of the LPS binding site on the TLR4/MD-2 complex. | Provides a structural basis for its anti-inflammatory activity via competitive antagonism. |
| Binding Energy | Calculated at -4.35 kcal/mol. | Indicates a favorable binding affinity to the target protein. |
| Molecular Dynamics (RMSD) | Formed a stable complex with the protein over 100 ns, with a low root-mean-square deviation (RMSD) of ~2.5 Å. | Confirms the stability of the interaction, suggesting a sustained biological effect. |
Impact of C-Glycosylation on Stability and Activity
The C-glycosidic bond in vitexin, where the glucose moiety is attached directly to the flavonoid A-ring via a C-C linkage, is a defining structural feature that profoundly impacts its stability and activity compared to more common O-glycosides. mdpi.com
Enhanced Stability: The C-C bond is significantly more resistant to both acidic and enzymatic hydrolysis than the C-O-C bond found in O-glycosidic flavonoids. smolecule.com This increased chemical stability means that C-glycosides like vitexin are less likely to be cleaved in the stomach or by intestinal enzymes, allowing more of the intact molecule to reach the lower gastrointestinal tract for absorption or interaction with gut microbiota. smolecule.comfrontiersin.org This resistance to degradation contributes to greater stability during oral absorption. smolecule.com
Modulation of Bioactivity: The presence of the C-linked glucose directly modulates the molecule's biological effects. As previously noted, the C-8 glycosylation in vitexin enhances its antioxidant capacity relative to its non-glycosylated parent, apigenin. frontiersin.org However, this same structural feature can lead to a decrease in other activities, such as the direct anti-inflammatory effects observed with apigenin. mdpi.com Therefore, C-glycosylation is not a universal enhancer of activity but rather a specific modulator that tunes the molecule's properties for certain targets over others.
Future Research Directions and Conceptual Translational Perspectives
Exploration of Novel Pre-clinical Therapeutic Avenues
Preclinical studies have extensively documented the diverse pharmacological effects of vitexin (B1683572), suggesting promising therapeutic avenues for investigation with vitexin argininate. The conjugation with arginine may enhance the solubility and bioavailability of vitexin, potentially amplifying its therapeutic efficacy. smolecule.comusm.my
Future preclinical research should prioritize the investigation of vitexin argininate in models of neurodegenerative diseases . Vitexin has shown neuroprotective effects by inhibiting N-methyl-D-aspartate (NMDA) receptors, reducing glutamate-induced excitotoxicity, and modulating pathways involved in neuronal cell death. medchemexpress.comnih.gov It has been studied in models of Parkinson's disease, where it demonstrated protection of dopaminergic neurons. researchgate.net Given that arginine itself has roles in neurotransmission, vitexin argininate could present synergistic neuroprotective actions.
Another critical area is cardiovascular disease . Vitexin has been reported to have cardioprotective effects, including improving myocardial function in ischemia/reperfusion injury and exerting anti-inflammatory and antioxidant actions. patsnap.comnih.govgoogle.com The presence of arginine, a precursor to the vasodilator nitric oxide, suggests that vitexin argininate could offer enhanced cardiovascular benefits. patsnap.com
The anti-inflammatory and antioxidant properties of vitexin are well-established, with mechanisms involving the modulation of pro-inflammatory cytokines like TNF-α and interleukins, and the scavenging of reactive oxygen species (ROS). smolecule.compatsnap.comphytopharmajournal.com Future studies should explore if the arginine conjugate exhibits superior anti-inflammatory and antioxidant activity in various disease models.
| Therapeutic Target/Disease Model | Key Preclinical Findings for Vitexin | Potential Role of Arginine Conjugation |
| Neurodegeneration (e.g., Parkinson's, Alzheimer's) | Protects neurons from excitotoxicity, reduces apoptosis, modulates signaling pathways. medchemexpress.comnih.govresearchgate.net | Enhanced blood-brain barrier penetration, synergistic neuroprotective effects. |
| Cardiovascular Disease (e.g., Ischemia/Reperfusion) | Improves cardiac function, reduces oxidative stress and inflammation. patsnap.comnih.govgoogle.com | Increased nitric oxide production, improved vascular function. |
| Inflammatory Conditions | Inhibits pro-inflammatory cytokines and enzymes. smolecule.compatsnap.comphytopharmajournal.com | Potentially enhanced anti-inflammatory activity and bioavailability. |
Advanced Development of Targeted Delivery Systems
A significant hurdle for the clinical translation of many flavonoids, including vitexin, is their low bioavailability. usm.my The development of advanced drug delivery systems is crucial. While research on vitexin argininate-specific delivery systems is nascent, the work done with vitexin provides a clear roadmap.
Nanoemulsions have been successfully used to encapsulate vitexin, enhancing its stability and antioxidant activity. nih.gov These systems can be further optimized for vitexin argininate to improve its solubility and absorption.
Liposomal and niosomal formulations represent another promising avenue. ijpsnonline.comnih.gov Studies have shown that liposomes can effectively encapsulate vitexin, and targeted niosomes co-loaded with other therapeutic agents have been developed for cancer therapy. ijpsnonline.comnih.govresearchgate.net Future work should focus on developing vitexin argininate-loaded liposomes and niosomes, potentially functionalized with targeting ligands to enhance site-specific delivery.
Chitosan-based nanoparticles have also been explored for vitexin delivery, demonstrating the potential to protect the compound in the gastrointestinal tract and improve its oral bioavailability. frontiersin.org The development of chitosan-argininate nanoparticles could be a novel strategy for oral delivery of vitexin argininate.
| Delivery System | Key Findings for Vitexin | Future Direction for Vitexin Argininate |
| Nanoemulsions | Improved stability and antioxidant activity. nih.gov | Optimization for enhanced solubility and gastrointestinal absorption. |
| Liposomes/Niosomes | Effective encapsulation, potential for targeted delivery. ijpsnonline.comnih.govresearchgate.net | Development of targeted liposomal/niosomal formulations for specific diseases. |
| Chitosan (B1678972) Nanoparticles | Enhanced stability and potential for improved oral bioavailability. frontiersin.org | Formulation of chitosan-argininate nanoparticles for synergistic effects. |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Discovery
To fully elucidate the mechanisms of action of vitexin argininate, future research must move beyond single-endpoint assays and embrace a systems-level perspective through multi-omics approaches. nih.govresearchgate.netmdpi.comashg.orgbiorxiv.org
Transcriptomics can reveal how vitexin argininate modulates gene expression profiles in target cells and tissues. For example, RNA-sequencing studies on vitexin have identified its ability to regulate genes involved in inflammation and endothelial function. patsnap.com Similar studies on the argininate conjugate could uncover novel regulatory pathways.
Proteomics will be essential to identify the protein targets of vitexin argininate and understand its impact on cellular signaling networks. This could involve techniques like thermal proteome profiling or affinity-based proteomics to identify direct binding partners.
Metabolomics can provide insights into how vitexin argininate alters metabolic pathways. Given the roles of both vitexin and arginine in cellular metabolism, this approach could be particularly revealing.
The integration of these "omics" datasets will allow for the construction of comprehensive models of vitexin argininate's biological effects, paving the way for the identification of novel biomarkers of its activity and the discovery of new therapeutic applications. nih.govresearchgate.netmdpi.comashg.orgbiorxiv.org
Comparative Studies with Parent Vitexin and Other Flavonoid Conjugates
A critical aspect of future research will be to conduct rigorous comparative studies to understand the unique advantages of vitexin argininate. These studies should compare its properties and efficacy against both the parent vitexin molecule and other flavonoid conjugates.
Key parameters for comparison should include:
Bioavailability and Pharmacokinetics: In vivo studies are needed to determine if the arginine conjugation improves the absorption, distribution, metabolism, and excretion profile of vitexin. usm.myplos.org
Potency and Efficacy: Head-to-head comparisons in relevant preclinical models will be necessary to ascertain if vitexin argininate exhibits superior therapeutic effects compared to vitexin alone.
Mechanism of Action: Investigating whether the arginine moiety introduces novel mechanisms of action or synergistically enhances the known effects of vitexin is crucial.
Furthermore, comparing vitexin argininate with other flavonoid-amino acid conjugates could provide valuable insights into the structure-activity relationships of this class of compounds and guide the design of future, more potent derivatives.
Methodological Innovations in Pre-clinical Research and Standardization
To ensure the reproducibility and translational relevance of preclinical research on vitexin argininate, the development and implementation of standardized methodologies are paramount.
Standardization of the compound itself is the first step. This includes establishing clear specifications for purity, identity, and stability. chemfaces.comacademicjournals.org Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) will be essential for the quality control of vitexin argininate used in research. chemfaces.comacademicjournals.orgresearchgate.net
Development of validated in vitro and in vivo models that are relevant to the proposed therapeutic indications is also critical. This includes the use of human cell lines and animal models that accurately recapitulate key aspects of human diseases. nih.govnih.gov
Harmonization of experimental protocols across different laboratories will be necessary to ensure that data can be compared and integrated. This includes standardizing outcome measures, experimental timelines, and data analysis procedures.
Finally, a commitment to data sharing and open science will accelerate progress in the field by allowing researchers to build upon previous findings and avoid unnecessary duplication of effort.
Q & A
Q. What established methods are used for synthesizing Vitexin argininate, and how is structural integrity validated?
Vitexin argininate is synthesized via coupling agents (e.g., DCC or EDC) to form an amide bond between Vitexin’s hydroxyl group and arginine’s carboxyl group. Enzymatic methods under mild conditions are also explored to preserve bioactivity. Structural confirmation employs nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under varying pH and temperature conditions are recommended .
Q. Which analytical techniques are optimal for quantifying Vitexin argininate in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices. Method validation should include calibration curves with internal standards (e.g., isotopically labeled analogs) and recovery tests. For lower-resource settings, UV-Vis spectrophotometry coupled with HPLC can be used, though with reduced specificity .
Q. What are the primary bioactivities of Vitexin argininate, and how are they experimentally assessed?
Key bioactivities include antioxidant, anti-inflammatory, and neuroprotective effects. In vitro assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging assays and measurement of reactive oxygen species (ROS) in cell models (e.g., H₂O₂-induced oxidative stress in SH-SY5Y neurons).
- Anti-inflammatory activity : ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
- Neuroprotection : Cell viability assays (MTT/CellTiter-Glo) in oxygen-glucose deprivation/reperfusion (OGD/R) models .
Q. How is the purity of synthesized Vitexin argininate validated?
Purity is confirmed via HPLC with diode array detection (DAD) to identify impurities, elemental analysis for stoichiometric validation of C, H, and N, and thermal gravimetric analysis (TGA) to assess residual solvents. A purity threshold of ≥95% is typically required for pharmacological studies .
Q. What in vitro models are suitable for evaluating Vitexin argininate’s antioxidant efficacy?
Use in vitro oxidative stress models such as:
- H₂O₂-induced damage in neuronal cell lines (e.g., SH-SY5Y or PC12 cells).
- Lipid peroxidation assays in liver microsomes.
- Measurement of malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity as oxidative stress biomarkers .
Advanced Research Questions
Q. How does Vitexin argininate modulate the Keap1/Nrf2/HO-1 pathway in neuroprotection?
In OGD/R cell models, Vitexin argininate enhances Nrf2 nuclear translocation, upregulating heme oxygenase-1 (HO-1) to reduce oxidative stress. Confirm pathway specificity using Nrf2 inhibitors (e.g., ML385) and siRNA knockdown. In vivo, middle cerebral artery occlusion/reperfusion (MCAO/R) models show reduced infarct volume and improved mitochondrial function via Western blot and immunofluorescence analysis of Keap1/Nrf2/HO-1 proteins .
Q. How can researchers address discrepancies in reported bioavailability of Vitexin argininate?
Discrepancies may arise from differences in administration routes (oral vs. intravenous) or formulation. Strategies include:
- Pharmacokinetic studies comparing plasma concentration-time profiles.
- Use of solubility-enhancing agents (e.g., cyclodextrins) or nano-encapsulation.
- Interspecies metabolic comparisons (e.g., rodent vs. primate liver microsomes) .
Q. What experimental designs resolve contradictions in Vitexin argininate’s pro-apoptotic vs. anti-apoptotic effects?
Context-dependent effects may arise from cell type-specific responses or concentration thresholds. Design studies with:
- Dose-response matrices (0.1–100 μM) in multiple cell lines (e.g., cancer vs. normal cells).
- Flow cytometry for Annexin V/PI staining to quantify apoptosis.
- Transcriptomic analysis (RNA-seq) to identify differentially expressed apoptotic pathways .
Q. How can in silico methods predict Vitexin argininate’s drug-likeness and target interactions?
Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or NF-κB.
- ADMET prediction : Tools like SwissADME or pkCSM to assess absorption, distribution, and toxicity.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data .
Q. What strategies optimize Vitexin argininate’s stability in formulation development?
Stability challenges include pH-dependent degradation and light sensitivity. Solutions involve:
- Lyophilization to enhance shelf life.
- pH adjustment (6.5–7.4) to minimize hydrolysis.
- Accelerated stability testing (40°C/75% RH) over 6 months with periodic HPLC analysis .
Methodological Considerations
- Contradiction Analysis : Use systematic reviews/meta-analyses to harmonize conflicting data, emphasizing study design variables (e.g., dosage, model systems) .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental rigor and include ethical review board approvals .
- Data Reproducibility : Publish full experimental protocols in supplementary materials, including raw data and statistical code .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
